molecular formula C7H13ClO2S B2438432 (3-Methylcyclopentyl)methanesulfonyl chloride CAS No. 2167551-01-9

(3-Methylcyclopentyl)methanesulfonyl chloride

Cat. No.: B2438432
CAS No.: 2167551-01-9
M. Wt: 196.69
InChI Key: TXCOAUBIWYRQLB-UHFFFAOYSA-N
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Description

(3-Methylcyclopentyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H13ClO2S and a molecular weight of 196.69 g/mol . It is a derivative of methanesulfonyl chloride, featuring a cyclopentyl ring substituted with a methyl group at the 3-position.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (3-Methylcyclopentyl)methanesulfonyl chloride primarily undergoes substitution reactions due to the presence of the sulfonyl chloride group, which is highly reactive. It can react with nucleophiles such as alcohols, amines, and thiols to form methanesulfonates, sulfonamides, and sulfonothioates, respectively .

Common Reagents and Conditions: Common reagents used in reactions with this compound include alcohols, amines, and thiols. These reactions typically occur under mild conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed .

Major Products: The major products formed from reactions with this compound include methanesulfonates, sulfonamides, and sulfonothioates. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Methylcyclopentyl)methanesulfonyl chloride involves the formation of a highly reactive sulfonyl chloride intermediate, which can react with nucleophiles to form various products. The sulfonyl chloride group acts as an electrophile, attracting nucleophiles and facilitating the substitution reaction . This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the carbon-sulfur bond more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (3-Methylcyclopentyl)methanesulfonyl chloride include methanesulfonyl chloride, toluenesulfonyl chloride, and trifluoromethanesulfonyl chloride. These compounds all contain the sulfonyl chloride functional group but differ in the nature of the substituents attached to the sulfonyl group .

Uniqueness: this compound is unique due to the presence of the cyclopentyl ring with a methyl substitution, which can impart different steric and electronic properties compared to other sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(3-methylcyclopentyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO2S/c1-6-2-3-7(4-6)5-11(8,9)10/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCOAUBIWYRQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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